REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([O:8][C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)=[N:6][CH:7]=1.[CH2:16]([Li])[CH2:17][CH2:18][CH3:19].Cl.Cl.C1(C2C=[CH:32][CH:31]=[CH:30][NH:29]N=2)CCC1.[CH3:34][CH2:35][N:36]([CH:40](C)C)C(C)C.CC[O:45]CC>C(Cl)Cl>[CH:19]1([N:29]2[CH2:30][CH2:31][CH2:32][N:36]([C:40]([C:2]3[CH:7]=[N:6][C:5]([O:8][C:9]4[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=4)=[CH:4][CH:3]=3)=[O:45])[CH2:35][CH2:34]2)[CH2:18][CH2:17][CH2:16]1 |f:2.3.4|
|
Name
|
|
Quantity
|
27.2 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)OC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.04 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
cyclobutyl diazepine bis-HCl salt
|
Quantity
|
27.6 mg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C1(CCC1)C1=NNC=CC=C1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 5 min at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
CO2 gas (from dry ice, passed through 4 Å molecular sieves) was bubbled through the mixture
|
Type
|
TEMPERATURE
|
Details
|
to warm to 23° C. over 3 min
|
Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
The solvents were removed by distillation
|
Type
|
ADDITION
|
Details
|
DCM (0.5 mL), DMF (0.05 mL) and oxalyl chloride (0.070 mL, 2.0 M in DCM) were added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 3 min
|
Duration
|
3 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 3 min at 23° C.
|
Duration
|
3 min
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)N1CCN(CCC1)C(=O)C=1C=NC(=CC1)OC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.5 mg | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |